molecular formula C8H6BrNOS B12941503 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one

2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one

Cat. No.: B12941503
M. Wt: 244.11 g/mol
InChI Key: UKQPZQASIIOTNK-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one (CAS 1714146-47-0) is a high-purity brominated heterocyclic compound supplied with a guaranteed purity of ≥98% . This chemical belongs to the thieno[3,2-c]pyridin-4-one scaffold, a class of fused bicyclic structures recognized for their significant potential in pharmaceutical and materials science research . The specific bromo and methyl substitutions on this scaffold make it a valuable and versatile building block for organic synthesis and medicinal chemistry, particularly in the exploration of structure-activity relationships. Recent scientific investigations into analogous thieno[3,2-b]pyridin-5(4H)-one derivatives have revealed a remarkable site-dependent modulation of function, where the position of aryl substitution dictates the compound's primary properties . Specifically, 3-aryl substituted analogues have demonstrated notable antitumor activity, while 2-aryl substituted analogues are associated with strong fluorescence . This highlights the dual-function potential of the core scaffold and underscores the importance of the bromine atom at the 2-position in this molecule, which can serve as a key handle for further functionalization via cross-coupling reactions to create novel derivatives for biological and photophysical evaluation. Researchers can utilize this compound as a key intermediate to develop novel chemical entities for anticancer research or as a precursor for fluorescent probes. The molecular formula is C₈H₆BrNOS, with a molecular weight of 244.11 g/mol . This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromo-5-methylthieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H6BrNOS/c1-10-3-2-6-5(8(10)11)4-7(9)12-6/h2-4H,1H3

InChI Key

UKQPZQASIIOTNK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one can be achieved through several methods. One common approach involves the condensation-cyclization of 5-methyl-2-thioxopyridine-3-carbonitrile with appropriate brominating agents. The reaction typically requires the presence of a base and is carried out under reflux conditions .

Another method involves the stepwise synthesis of functionalized thieno[3,2-c]pyridin-4-ones. In this approach, intermediates such as thieno[3,2-c]pyran-4-ones are isolated and treated with hydrazine hydrate to afford the desired products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of fused pyridinones, including pyrrolo[3,2-c]pyridin-4-one and furo[3,2-c]pyridin-4-one derivatives. Key structural differences lie in the heteroatom of the fused ring (sulfur in thieno, nitrogen in pyrrolo, oxygen in furo) and substituent patterns.

Pharmacological and Chemical Properties

  • Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilic reactivity, making the thieno derivative a candidate for Suzuki-Miyaura cross-coupling (e.g., as seen in 2-bromo-5-chlorothieno[3,2-b]pyridine) .
  • Bioactivity: Thieno/pyrrolo analogs are prioritized for antipsychotic activity due to their affinity for dopamine receptors . Furo derivatives (e.g., 5-methyl-2-{[(2R)-2-methyl-4-methylsulfonyl-piperazin-1-yl]methyl}-7-(1-methylpyrazol-3-yl)furo[3,2-c]pyridin-4-one) exhibit kinase inhibition, as demonstrated in BRD4-BD1 protein complexes .
  • Solubility and Stability : Methyl groups improve lipophilicity, while fused oxygen (furo) or nitrogen (pyrrolo) rings influence hydrogen-bonding capacity .

Commercial and Research Relevance

  • Thieno Derivatives: Marketed as research chemicals (e.g., CymitQuimica’s discontinued product ), indicating niche demand.
  • Pyrrolo Derivatives : Explored as scaffolds for kinase inhibitors (e.g., 2-(2-chloropyridin-4-yl)-1H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one) .
  • Furo Derivatives : Advanced to crystallographic studies (1.04 Å resolution) for drug design .

Biological Activity

2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the various biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrN2SC_8H_7BrN_2S with a molecular weight of approximately 232.12 g/mol. The thieno[3,2-c]pyridine core structure contributes to its unique reactivity and biological profile.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom and the thieno core enhances its binding affinity to target proteins or enzymes, modulating their activity through various signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives within the thieno class can inhibit bacterial growth effectively.

Compound Activity Reference
This compoundAntimicrobial
7-Bromo-5-methyl-thieno[3,2-c]pyridineAntiviral
6-Bromo-thieno[3,2-c]pyridineAnticancer

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers in breast cancer cell lines.
    • IC50 Value : The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells.
    • Mechanism : The compound was found to activate caspase pathways, leading to programmed cell death.
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects were evaluated on various cancer cell lines.
    • Results : The compound showed selective cytotoxicity with minimal effects on normal cells, indicating its potential as a targeted anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • The presence of halogen substituents has been linked to enhanced potency against certain microbial strains.
  • Modifications at the methyl group position may alter the compound's interaction with biological targets.

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